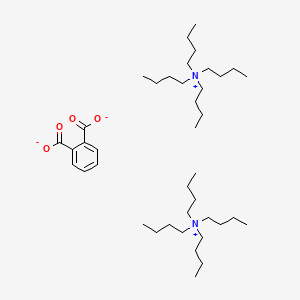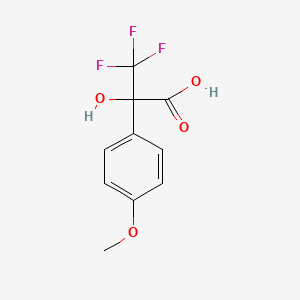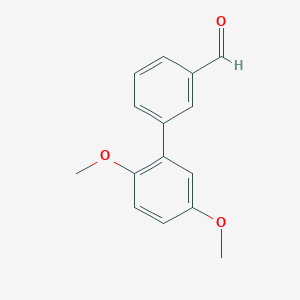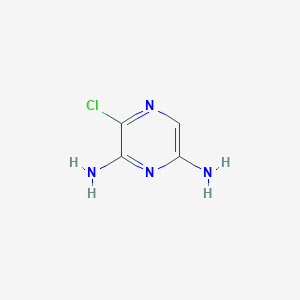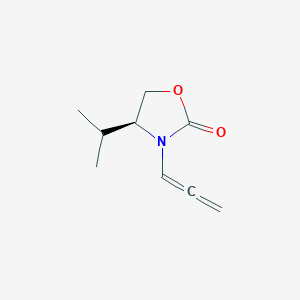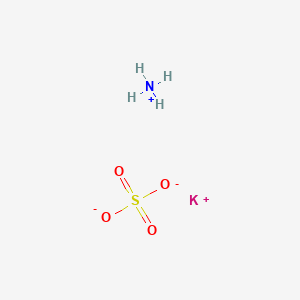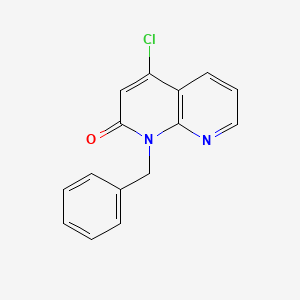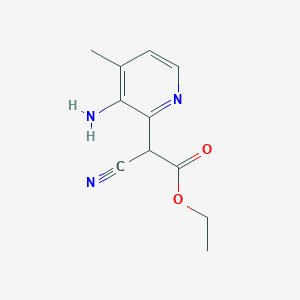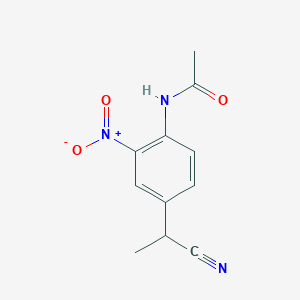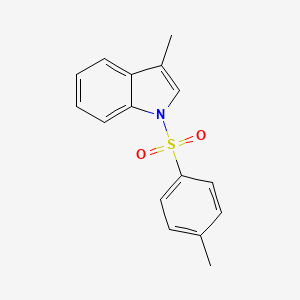![molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5](/img/structure/B1625633.png)
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
概要
説明
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, also known as BICN or SR 95531, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of diazabicycloalkanes. BICN has been extensively studied for its potential applications in neuroscience research, particularly in the study of GABAergic neurotransmission.
科学的研究の応用
Synthesis of Natural Compounds
The structure of [3,7]‐diazabicyclo[3.3.1]nonane is found in several naturally occurring alkaloids such as (−)‐sparteine and (−)‐cytisine alkaloids. It is used in the synthesis of these molecules, which are significant in various biological processes .
Biological Applications
Azabicyclo[3.3.1]nonane derivatives have diverse biological applications. Specifically, 1-azabicyclo[3.3.1]nonanes are useful in treating psychotic and neurodegenerative disorders .
Catalysis in Organic Chemistry
Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis, which is crucial for producing chiral substances used in pharmaceuticals .
Anticancer Research
Some bicyclo[3.3.1]nonane derivatives have shown potential as potent anticancer entities, making them an area of interest for cancer research .
Ion Receptors and Metallocycles
These compounds are also explored for their applications as ion receptors and metallocycles, which have implications in materials science and molecular engineering .
Molecular Tweezers
The structural properties of bicyclo[3.3.1]nonane derivatives make them suitable for use as molecular tweezers, which are tools used to manipulate molecules .
Positive Allosteric Modulators of AMPA Receptors
A new class of positive allosteric modulators of AMPA receptors from the class of 3,7-diazabicyclo[3.3.1]nonane derivatives has been studied for their effects on neurotransmission and potential therapeutic applications .
AMPA Receptor Binding
Compounds based on 3,7-diazabicyclo[3.3.1]nonans bind to AMPA receptors at a different location than other known PAM AMPA, indicating unique interactions and potential for novel drug development .
作用機序
Target of Action
The primary target of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . The AMPA receptor is a type of glutamate receptor that plays a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane interacts with its target, the AMPA receptor, in a unique way. It binds to the AMPA receptors at a fundamentally different location than other known positive allosteric modulators (PAMs) of AMPA . This unique interaction is based on the tricyclic structure of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane .
Biochemical Pathways
The interaction of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane with the AMPA receptor affects the glutamatergic system . This system is involved in the formation of cognitive functions and memory . The compound’s interaction with the AMPA receptor leads to modulation of these pathways, resulting in potential therapeutic effects .
Result of Action
The molecular and cellular effects of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane’s action are primarily related to its modulation of the AMPA receptor . By binding to the AMPA receptor, it can influence the receptor’s activity and potentially enhance cognitive functions and memory .
特性
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITWOSDOCHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516731 | |
| Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
69407-32-5 | |
| Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



